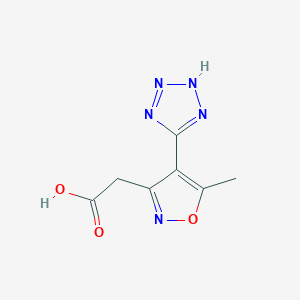
5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid is a heterocyclic compound that features both tetrazole and isoxazole rings. These structures are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid typically involves the formation of the isoxazole ring followed by the introduction of the tetrazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoxazole ring. The tetrazole ring can then be introduced via a cycloaddition reaction involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole or isoxazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid involves its interaction with specific molecular targets. The tetrazole and isoxazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole Derivatives: Compounds like oxaprozin and mubritinib contain oxazole rings and have similar biological activities.
Tetrazole Derivatives: Compounds such as losartan and valsartan contain tetrazole rings and are used as antihypertensive agents.
Uniqueness
What sets 5-Methyl-4-(2H-tetrazol-5-yl)-3-isoxazoleacetic acid apart is its unique combination of both tetrazole and isoxazole rings. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H7N5O3 |
|---|---|
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
2-[5-methyl-4-(2H-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C7H7N5O3/c1-3-6(7-8-11-12-9-7)4(10-15-3)2-5(13)14/h2H2,1H3,(H,13,14)(H,8,9,11,12) |
InChI-Schlüssel |
QCMIOPCRLBKHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)CC(=O)O)C2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


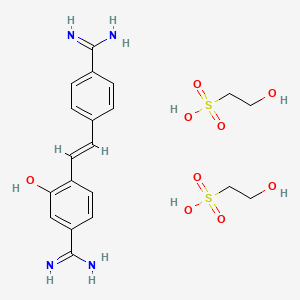
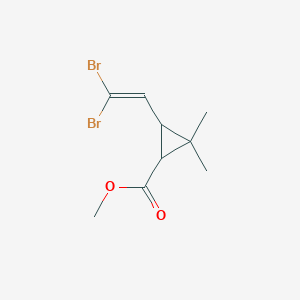
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)
![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)
![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)
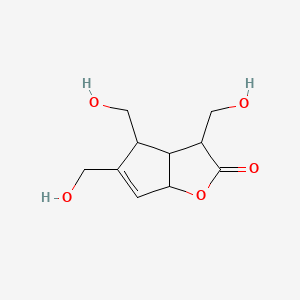
![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)
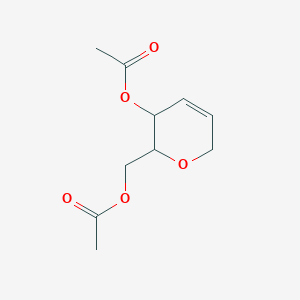
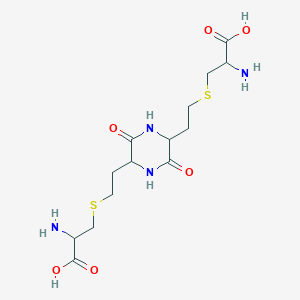
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
